molecular formula C7H15NO B3038073 2-Amino-1-cyclopentylethanol CAS No. 72799-58-7

2-Amino-1-cyclopentylethanol

Cat. No.: B3038073
CAS No.: 72799-58-7
M. Wt: 129.2 g/mol
InChI Key: CKKJQSVPBUAERO-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopentylethanol is an organic compound with the molecular formula C7H15NO. It is a cyclopentane derivative with an amino group and a hydroxyl group attached to the same carbon atom.

Scientific Research Applications

2-Amino-1-cyclopentylethanol has several scientific research applications:

Safety and Hazards

2-Amino-1-cyclopentylethanol hydrochloride is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-cyclopentylethanol can be synthesized through several methods. One common method involves the reductive amination of 2-keto-1-alkanols using specific hydrogenation catalysts . This process typically involves the reaction of 2-keto-1-alkanols with ammonia or primary amines in the presence of hydrogen and a suitable catalyst, such as Raney nickel or platinum oxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopentylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopentylethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-cyclopentylethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on a cyclopentane ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-1-cyclopentylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJQSVPBUAERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292357
Record name α-(Aminomethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72799-58-7
Record name α-(Aminomethyl)cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72799-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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